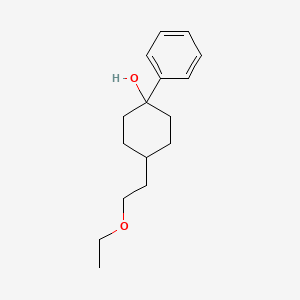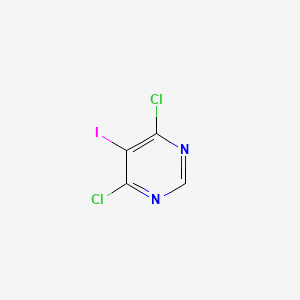
4,6-Dichloro-5-iodopyrimidine
Descripción general
Descripción
4,6-Dichloro-5-iodopyrimidine is a halogenated pyrimidine derivative characterized by the presence of chlorine and iodine atoms at the 4th and 6th positions, respectively. This compound is of significant interest in various fields of chemistry and biology due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-iodopyrimidine typically involves halogenation reactions starting from pyrimidine or its derivatives. One common method is the chlorination and iodination of pyrimidine using appropriate halogenating agents such as chlorine gas (Cl₂) and iodine (I₂) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dichloro-5-iodopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less halogenated pyrimidines.
Substitution: Substitution reactions at the halogenated positions are common, where different functional groups can replace chlorine or iodine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of pyrimidine.
Reduction Products: Less halogenated pyrimidines.
Substitution Products: Pyrimidines with different functional groups at the halogenated positions.
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-iodopyrimidine is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of nucleotide analogs and their biological effects.
Medicine: Investigated for potential therapeutic uses, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism by which 4,6-Dichloro-5-iodopyrimidine exerts its effects depends on its specific application. In medicinal research, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
4,6-Dichloro-5-iodopyrimidine is compared with other similar halogenated pyrimidines such as 2,4,6-trichloro-5-iodopyrimidine and 4-hydroxy-3,5-dichlorobiphenyl. While these compounds share structural similarities, this compound is unique in its specific halogenation pattern and reactivity profile, making it suitable for distinct applications.
Similar Compounds
2,4,6-Trichloro-5-iodopyrimidine: Similar halogenation pattern but with an additional chlorine atom.
4-Hydroxy-3,5-dichlorobiphenyl: Contains a biphenyl structure with chlorine atoms and a hydroxyl group.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Propiedades
IUPAC Name |
4,6-dichloro-5-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-3-2(7)4(6)9-1-8-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSZLCOPANWXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718268 | |
| Record name | 4,6-Dichloro-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137576-38-5 | |
| Record name | 4,6-Dichloro-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
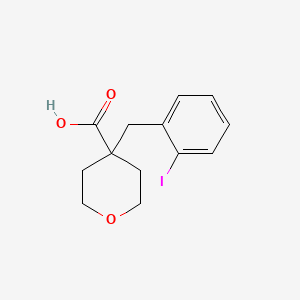
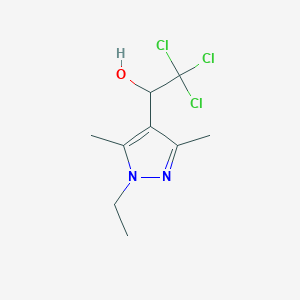

![2-[(5-{[(4-Iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1396387.png)
![2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396388.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396389.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396390.png)
![1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1396392.png)
![(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1396393.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole](/img/structure/B1396396.png)
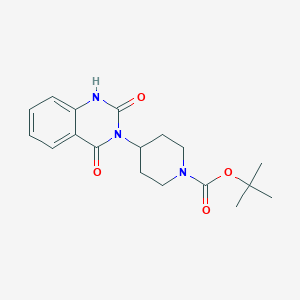
![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396399.png)
![ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396400.png)
